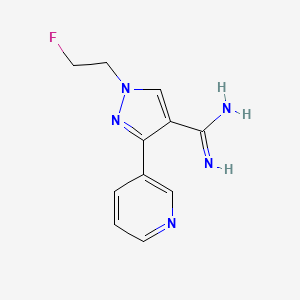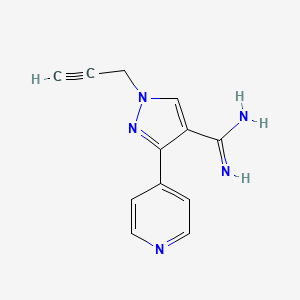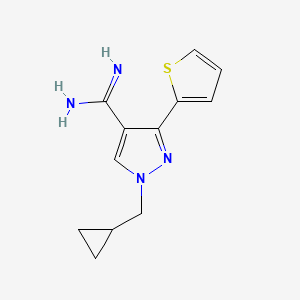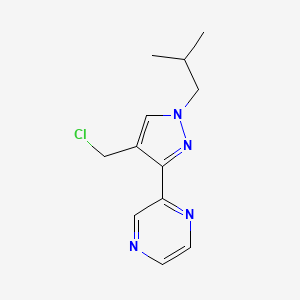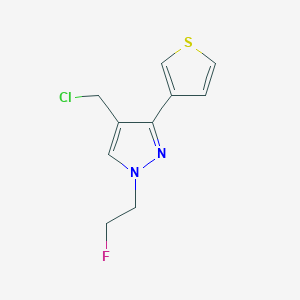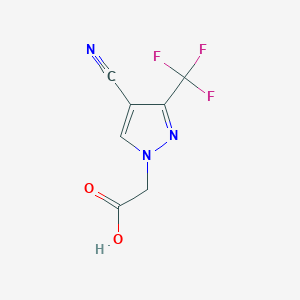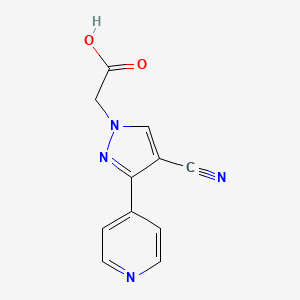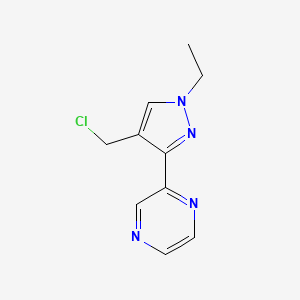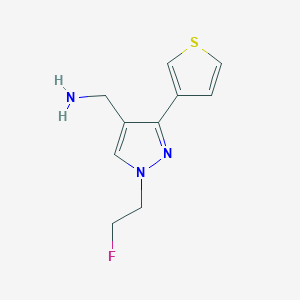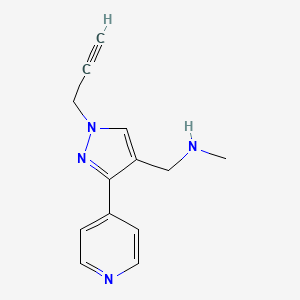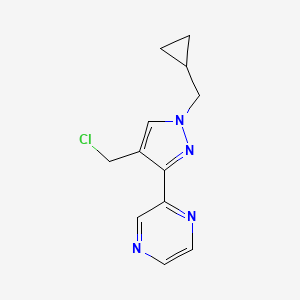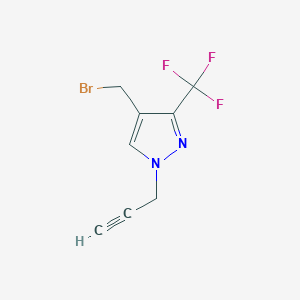
4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, otherwise known as BMPT, is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. BMPT is a pyrazole derivative that contains a bromoalkyl group and a trifluoromethyl group, which makes it a highly potent compound. This compound has been studied in the context of synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Metal Binding and Complex Formation
- Back-to-Back Ligand with Dipyrazolylpyridine and Dipicolylamine Metal-Binding Domains : A study by Tovee et al. (2010) explored the reaction of a related compound, 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine, with dipicolylamine, leading to the formation of a ligand that can complex with palladium or platinum. This research highlights the potential of such compounds in creating complex metal-binding domains (Tovee et al., 2010).
Synthesis and Characterization of Trifluoromethylazoles
- Synthesis and pKa Determination by 19F NMR Spectroscopy : A study by Jones et al. (1996) focused on the synthesis of various trifluoromethylazoles, including derivatives of 4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole. This work is significant for its contribution to understanding the pKa values of such compounds, which is crucial for their application in pH measurement in biological media (Jones et al., 1996).
Applications in Time-Resolved Fluorescence Immunoassay
- Synthesis, Separation, and Characterization of TRFIA Chelates : Pang Li-hua (2009) discussed the preparation of a bifunctional chelate intermediate of time-resolved fluorescence immunoassay, closely related to the chemical compound . This research emphasizes its application in immunoassays, highlighting its potential in biomedical research (Pang Li-hua, 2009).
Synthesis and Cytotoxic Activity
- Synthesis and Cytotoxic Activity of 1,3,4-Trisubstituted Pyrazoles : A study by Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole, starting with compounds structurally similar to this compound. This research provides valuable insights into the potential anticancer properties of these compounds (Srour et al., 2018).
properties
IUPAC Name |
4-(bromomethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2/c1-2-3-14-5-6(4-9)7(13-14)8(10,11)12/h1,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYXVONITFDCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



